3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)bicyclo[110]butane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Mechanism of Action
Target of Action
The primary targets of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclo[1.1.0]butane Core: This step often involves the cyclopropanation of an appropriate diene or alkene precursor using reagents such as diazomethane or a similar carbene source.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOCH3, KOtBu, CF3I
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure and electronic properties.
Materials Science: The compound’s stability and electronic characteristics make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential as a biochemical tool or therapeutic agent.
Industrial Applications: Its chemical stability and reactivity profile make it useful in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)bicyclo[1.1.0]butane-1-carboxylic acid
- 3-(4-Chlorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid
- 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and reactivity. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.0]butane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)8-3-1-7(2-4-8)10-5-11(10,6-10)9(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJCLAGNAXGQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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